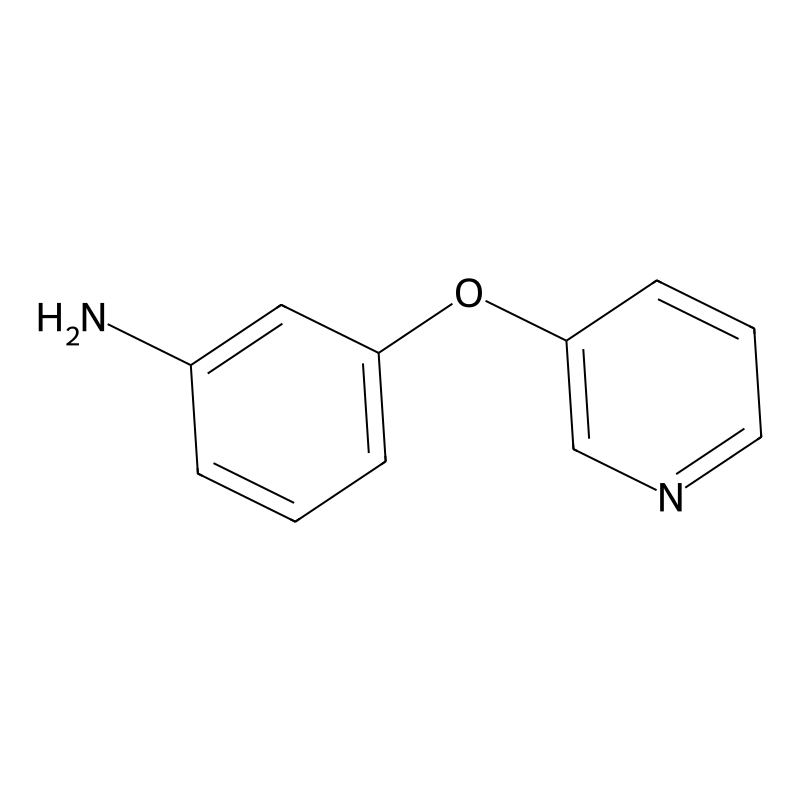3-(Pyridin-3-yloxy)aniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
The presence of aniline and pyridine groups suggests potential applications in organic synthesis. Aniline is a common precursor for various aromatic compounds, while pyridine rings are found in many pharmaceuticals and functional materials [, ]. 3-(Pyridin-3-yloxy)aniline could potentially serve as a building block for more complex molecules with desired properties.
Material Science
Aromatic compounds containing oxygen linkages can be explored for applications in material science. They may have interesting properties such as conductivity or self-assembly due to interactions between the aromatic rings and the oxygen linker []. More research is needed to determine if 3-(Pyridin-3-yloxy)aniline exhibits such properties.
Medicinal Chemistry
Due to the presence of the aromatic rings and the nitrogen atoms, 3-(Pyridin-3-yloxy)aniline might hold potential for medicinal chemistry applications. Many pharmaceuticals contain similar structural features []. However, further investigation is required to assess its biological activity and potential for drug development.
3-(Pyridin-3-yloxy)aniline is an aromatic amine characterized by a pyridine ring substituted with a hydroxyl group at the 3-position of the pyridine and an aniline group. Its molecular formula is C₁₁H₁₀N₂O, and it has a molecular weight of approximately 186.21 g/mol. The compound exhibits properties typical of both aromatic amines and heterocyclic compounds, making it versatile for various applications in chemical synthesis and biological research.
- Oxidation: 3-(Pyridin-3-yloxy)aniline can be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or hydrogen peroxide.
- Reduction: It can participate in reduction reactions with agents such as sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
- Substitution: The pyridin-3-yloxy group can be replaced by other nucleophiles in nucleophilic substitution reactions under appropriate conditions.
These reactions highlight its potential as a building block in synthetic organic chemistry.
Research indicates that 3-(Pyridin-3-yloxy)aniline exhibits notable biological activities. It has been investigated for its potential as a pharmaceutical agent due to its ability to interact with specific enzymes and receptors. The presence of the pyridin-3-yloxy group enhances its binding affinity, making it a candidate for drug development targeting various diseases
The synthesis of 3-(Pyridin-3-yloxy)aniline typically involves several steps: These applications underscore its significance in both research and industrial contexts. Studies involving 3-(Pyridin-3-yloxy)aniline have focused on its interactions with various biomolecules. Its ability to bind selectively to certain enzymes or receptors makes it valuable for understanding biochemical pathways and developing targeted therapies. Research continues to explore these interactions to elucidate mechanisms of action and optimize therapeutic efficacy
Several compounds share structural similarities with 3-(Pyridin-3-yloxy)aniline: The uniqueness of 3-(Pyridin-3-yloxy)aniline lies in the specific arrangement of its functional groups, which influences both its chemical reactivity and biological activity. This positioning allows for selective interactions with molecular targets, making it particularly useful in drug discovery and development.
Compound Name Structure Characteristics Unique Features 4-(Pyridin-2-yloxy)aniline Pyridine at the 2-position Different positioning affects reactivity 2-Methyl-4-(pyridin-2-yloxy)aniline Methyl substitution at the 2-position Alters steric hindrance and electronic properties 4-(Pyridin-4-yloxy)aniline Pyridine at the 4-position Changes binding characteristics Uniqueness
XLogP3
Dates
Explore Compound Types








